molecular formula C10H12O2 B13026835 1-(2-Ethyl-6-hydroxyphenyl)ethanone

1-(2-Ethyl-6-hydroxyphenyl)ethanone

Cat. No.: B13026835
M. Wt: 164.20 g/mol
InChI Key: UYSHTLORXSCZBH-UHFFFAOYSA-N
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Description

1-(2-Ethyl-6-hydroxyphenyl)ethanone is a substituted acetophenone derivative featuring a phenyl ring with hydroxyl (-OH) and ethyl (-C₂H₅) groups at the 2- and 6-positions, respectively. These analogs are frequently studied for their physicochemical properties, biological activities, and applications in pharmaceuticals, agrochemicals, and organic synthesis .

Properties

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

1-(2-ethyl-6-hydroxyphenyl)ethanone

InChI

InChI=1S/C10H12O2/c1-3-8-5-4-6-9(12)10(8)7(2)11/h4-6,12H,3H2,1-2H3

InChI Key

UYSHTLORXSCZBH-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)O)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Ethyl-6-hydroxyphenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-ethylphenol with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions in an inert solvent like dichloromethane.

Industrial Production Methods: In industrial settings, the production of 1-(2-Ethyl-6-hydroxyphenyl)ethanone may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalytic systems and controlled reaction environments ensures high purity and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Ethyl-6-hydroxyphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The ethyl group can be substituted with other functional groups through electrophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of 2-ethyl-6-hydroxybenzoic acid.

    Reduction: Formation of 1-(2-ethyl-6-hydroxyphenyl)ethanol.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-(2-Ethyl-6-hydroxyphenyl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential antimicrobial and antiproliferative activities.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer effects.

    Industry: Utilized in the production of fine chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of 1-(2-Ethyl-6-hydroxyphenyl)ethanone involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound’s ability to undergo redox reactions may play a role in its biological activity, affecting cellular processes such as oxidative stress and signal transduction.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogs differ in substituent types, positions, and electronic effects. Below is a comparative analysis:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features Reference ID
1-(2-Ethyl-6-hydroxyphenyl)ethanone -OH (2), -C₂H₅ (6) C₁₁H₁₄O₂ 178.23 Ethyl group enhances lipophilicity; hydroxyl enables H-bonding.
1-(2-Hydroxy-6-methoxyphenyl)ethanone -OH (2), -OCH₃ (6) C₉H₁₀O₃ 166.17 Methoxy group increases electron density; lower polarity than ethyl analog.
1-(2-Chlorophenyl)ethanone -Cl (2) C₈H₇ClO 154.59 Chlorine substituent imparts electronegativity; higher reactivity.
1-(2-Methylphenyl)ethanone -CH₃ (2) C₉H₁₀O 134.18 Methyl group offers steric hindrance; simpler synthesis.
1-(2,6-Dihydroxyphenyl)ethanone -OH (2,6) C₈H₈O₃ 152.15 Dual hydroxyl groups increase acidity and solubility.

Physicochemical Properties

  • Lipophilicity: Ethyl-substituted derivatives (e.g., 1-(2-Ethyl-6-hydroxyphenyl)ethanone) exhibit higher logP values compared to methoxy or hydroxyl analogs due to the hydrophobic ethyl chain .
  • Solubility: Hydroxyl groups enhance water solubility (e.g., 1-(2,6-Dihydroxyphenyl)ethanone), while ethyl or methoxy groups reduce it .
  • Thermal Stability: Ethyl and methyl substituents improve thermal stability compared to halogenated analogs like 1-(2-Chlorophenyl)ethanone .

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